molecular formula C17H18N2O4 B5184412 N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide

N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide

Cat. No.: B5184412
M. Wt: 314.34 g/mol
InChI Key: HQHGTAFXRZLEOC-UHFFFAOYSA-N
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Description

N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group, a nitro group, and a phenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide typically involves the acylation of 4-methyl-3-nitroaniline with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Reduction: 4-methyl-3-aminophenyl-2-phenoxybutanamide.

    Substitution: Various substituted phenoxybutanamides.

    Hydrolysis: 4-methyl-3-nitrobenzoic acid and 2-phenoxybutanamine.

Scientific Research Applications

N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

    Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    N-(4-methyl-3-nitrophenyl)benzamide: Similar structure but lacks the phenoxy group.

    N-(4-nitrophenyl)-2-phenoxybutanamide: Similar structure but lacks the methyl group.

    N-(4-methyl-3-aminophenyl)-2-phenoxybutanamide: Reduction product of the nitro compound.

Uniqueness: N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide is unique due to the presence of both the nitro and phenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-16(23-14-7-5-4-6-8-14)17(20)18-13-10-9-12(2)15(11-13)19(21)22/h4-11,16H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHGTAFXRZLEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-])OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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